(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a combination of thiazolidine, indole, and chlorobenzyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Indole ring synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling reactions: The thiazolidine and indole moieties are then coupled using a chlorobenzyl halide in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a potential candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiazolidine and indole moieties could play a role in binding to these targets, while the chlorobenzyl group could enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups. The presence of the chlorobenzyl group distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
Properties
Molecular Formula |
C22H19ClN2O2S2 |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-2-3-12-24-21(27)19(29-22(24)28)18-16-6-4-5-7-17(16)25(20(18)26)13-14-8-10-15(23)11-9-14/h4-11H,2-3,12-13H2,1H3/b19-18- |
InChI Key |
ZFBNFTNWBBSDCS-HNENSFHCSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
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